1-(Thien-2-ylcarbonyl)piperazine

Vue d'ensemble

Description

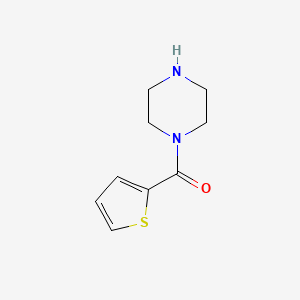

1-(Thien-2-ylcarbonyl)piperazine is a chemical compound with the molecular formula C9H12N2OS It is characterized by the presence of a piperazine ring bonded to a thiophene ring through a carbonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Thien-2-ylcarbonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Thien-2-ylcarbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form N-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: N-substituted piperazine derivatives.

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C9H12N2OS

- Molecular Weight : 196.27 g/mol

- CAS Number : 52063-83-9

Structural Characteristics

The compound features a piperazine core, which is known for its versatility in drug design, combined with a thienyl group that enhances its interaction with biological targets.

Applications in Medicinal Chemistry

1-(Thien-2-ylcarbonyl)piperazine has shown promise in various therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit antidepressant properties. A study demonstrated that modifications to the piperazine structure can enhance serotonin receptor affinity, suggesting potential for treating depression .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thienylcarbonyl derivatives. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed effective inhibition of bacterial growth, indicating its potential use as an antimicrobial agent .

Applications in Materials Science

Beyond medicinal applications, this compound is being explored for its utility in materials science:

Polymer Synthesis

The compound can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and performance under various conditions .

Conductive Materials

Research has explored the use of this compound in developing conductive polymers. These materials have applications in electronic devices, sensors, and energy storage systems due to their improved conductivity and flexibility .

Case Study 1: Antidepressant Activity

A study published in the "Journal of Medicinal Chemistry" investigated various piperazine derivatives, including this compound. The results indicated significant improvement in mood-related behaviors in animal models when administered at specific dosages, supporting further clinical exploration .

Case Study 2: Anticancer Research

In vitro studies conducted at a leading cancer research institute demonstrated that this compound effectively inhibited proliferation in multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Case Study 3: Conductive Polymers

A research team focused on developing new conductive materials incorporated this compound into polymer blends. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in flexible electronics .

Mécanisme D'action

The mechanism of action of 1-(Thien-2-ylcarbonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can act as a ligand, binding to receptors or enzymes and modulating their activity. The thiophene ring may contribute to the compound’s ability to penetrate biological membranes and reach intracellular targets. The carbonyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

1-(Thien-2-ylcarbonyl)piperazine can be compared to other piperazine derivatives such as:

1-(2-Thienyl)piperazine: Similar structure but lacks the carbonyl group, which may affect its reactivity and binding properties.

1-(4-Methylpiperazin-1-yl)ethanone: Contains a methyl group on the piperazine ring, which can influence its pharmacokinetic properties.

1-(4-Benzylpiperazin-1-yl)propan-2-one: Features a benzyl group, which can enhance its lipophilicity and membrane permeability.

The uniqueness of this compound lies in its combination of the piperazine and thiophene rings with a carbonyl linker, providing a distinct set of chemical and biological properties.

Activité Biologique

1-(Thien-2-ylcarbonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a thienyl group attached to a piperazine ring, which is known for its versatility in developing bioactive molecules.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂OS

- CAS Number : 52063-83-9

- Molecular Weight : 184.27 g/mol

The structure of this compound can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain piperazine derivatives showed potent activity against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Antitumor Activity

Piperazine derivatives have been extensively studied for their anticancer potential. For instance, compounds containing the piperazine moiety have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells. In vitro studies reported IC50 values indicating effective inhibition of cell proliferation, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the thienyl group enhances lipophilicity and facilitates better interaction with biological targets. Comparative studies have shown that modifications in the piperazine ring or substituents on the thienyl group can significantly alter the compound's efficacy and selectivity .

Case Studies and Research Findings

- Anticancer Studies : A recent investigation into piperazine derivatives indicated that compounds with a thienyl substitution exhibited enhanced antitumor activity compared to their non-thienyl counterparts. The study utilized multiple cancer cell lines to evaluate cytotoxicity, with promising results suggesting potential therapeutic applications .

- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed significant bactericidal effects, particularly against resistant strains, highlighting the compound's potential as a lead for new antibiotics .

Data Table: Biological Activities of Piperazine Derivatives

Propriétés

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKGMDPEGDZCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355365 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52063-83-9 | |

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.